Cas no 757163-35-2 (2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl-)
2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl-
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- Inchi: 1S/C13H17N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,7-8,14H2,1-2H3,(H,15,18)
- InChI Key: KTGFXZBCBZTEKN-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)(C)C(=O)N1CC1=CC=C(CN)C=C1
2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-57972-0.05g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 0.05g |
$372.0 | 2023-05-24 | ||
| Enamine | EN300-57972-0.1g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 0.1g |
$389.0 | 2023-05-24 | ||
| Enamine | EN300-57972-0.25g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 0.25g |
$407.0 | 2023-05-24 | ||
| Enamine | EN300-57972-0.5g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 0.5g |
$425.0 | 2023-05-24 | ||
| Enamine | EN300-57972-1.0g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 1g |
$442.0 | 2023-05-24 | ||
| Enamine | EN300-57972-2.5g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 2.5g |
$867.0 | 2023-05-24 | ||
| Enamine | EN300-57972-5.0g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 5g |
$1280.0 | 2023-05-24 | ||
| Enamine | EN300-57972-10.0g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 10g |
$1900.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066045-1g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 95% | 1g |
¥2436.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066045-5g |
3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione |
757163-35-2 | 95% | 5g |
¥7077.0 | 2024-04-18 |
2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl- Suppliers
2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Additional information on 2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl-
Introduction to 2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl- (CAS No. 757163-35-2)
2,4-Imidazolidinedione, 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 757163-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazolidinedione class, a heterocyclic structure known for its versatile reactivity and potential applications in drug development. The presence of functional groups such as the aminomethylphenyl moiety and the dimethyl substitution at the 5,5-position enhances its chemical properties, making it a valuable intermediate in synthetic chemistry.
The structure of 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl-2,4-imidazolidinedione features a central imidazolidine ring with two carbonyl groups at the 2 and 4 positions. The 3-position is substituted with a bulky 4-(aminomethyl)phenyl group, which introduces both an amine functionality and an aromatic ring system. This combination of features makes the compound a promising candidate for further derivatization and exploration in medicinal chemistry. The dimethyl substitution at the 5,5-position further stabilizes the ring and influences its electronic properties, contributing to its unique reactivity profile.
In recent years, there has been growing interest in imidazolidinedione derivatives due to their potential biological activities. These compounds have been investigated for their roles in various pharmacological pathways, including enzyme inhibition and receptor binding. The aminomethylphenyl group in particular has been shown to enhance binding affinity to certain biological targets, making it a key feature for drug design. Studies have demonstrated that modifications at this position can significantly influence the compound's pharmacokinetic properties, including solubility and metabolic stability.
One of the most compelling aspects of CAS No. 757163-35-2 is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structure to develop novel scaffolds for small-molecule drugs. For instance, recent studies have explored its use in generating inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation. The reactivity of the imidazolidine ring allows for facile functionalization at multiple sites, enabling chemists to tailor the compound's properties for specific applications.
The synthesis of 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethyl-2,4-imidazolidinedione involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include condensation reactions to form the imidazolidine core, followed by functional group manipulations to introduce the desired substituents. Advances in catalytic methods have further refined these processes, improving yield and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for both research and potential industrial applications.
From a biological perspective, this compound has shown promise in preclinical studies as a modulator of cellular pathways relevant to therapeutic intervention. The amine group serves as a potential site for hydrogen bonding interactions with biological targets, while the aromatic ring system can engage in π-stacking interactions, enhancing binding affinity. Such characteristics are highly sought after in drug discovery efforts aimed at developing high-affinity ligands with favorable pharmacological profiles.
The pharmacokinetic profile of derivatives derived from CAS No. 757163-35-2 is another area of active investigation. Researchers are particularly interested in optimizing solubility and metabolic stability to ensure effective delivery and reduced toxicity upon administration. Computational modeling techniques have been employed to predict how structural modifications will impact these properties, allowing for more efficient drug design iterations.
In conclusion,CAS No. 757163-35-2 (2,4-imidazolidinedione) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a versatile intermediate has opened up new avenues for drug development across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives,the future looks promising for leveraging its chemical diversity to address unmet medical needs.
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